3,5-Difluorobenzoyl chloride

Catalog No.
S750944
CAS No.
129714-97-2
M.F
C7H3ClF2O
M. Wt
176.55 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Difluorobenzoyl chloride

CAS Number

129714-97-2

Product Name

3,5-Difluorobenzoyl chloride

IUPAC Name

3,5-difluorobenzoyl chloride

Molecular Formula

C7H3ClF2O

Molecular Weight

176.55 g/mol

InChI

InChI=1S/C7H3ClF2O/c8-7(11)4-1-5(9)3-6(10)2-4/h1-3H

InChI Key

OYZWEOORLJBPMA-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)F)C(=O)Cl

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=O)Cl

3,5-Difluorobenzoyl chloride is an aromatic acyl halide. It is a derivative of benzoic acid where two hydrogen atoms at the 3rd and 5th positions on the benzene ring are replaced by fluorine atoms, and the hydroxyl group (-OH) is replaced by a chlorine atom (-Cl). This compound is primarily used as a pharmaceutical intermediate and an organic intermediate in various chemical syntheses [].


Molecular Structure Analysis

The key feature of 3,5-difluorobenzoyl chloride is its molecular structure. It consists of a benzene ring with fluorine atoms at positions 3 and 5. Attached to the benzene ring is a carbonyl group (C=O) and a chlorine atom (Cl) forming the acyl chloride functionality. The presence of fluorine atoms introduces electron-withdrawing character to the molecule, affecting its reactivity.

Here are some notable aspects of its structure:

  • The planar geometry of the benzene ring allows for conjugation between the lone pair electrons on the chlorine atom and the pi-electron system of the benzene ring, affecting its reactivity.
  • The electron-withdrawing nature of the fluorine atoms deactivates the benzene ring towards electrophilic aromatic substitution but may activate it towards nucleophilic aromatic substitution.

Chemical Reactions Analysis

3,5-Difluorobenzoyl chloride is a reactive intermediate used in various organic syntheses. Here are some relevant reactions:

  • Acylation reactions: As an acyl chloride, 3,5-difluorobenzoyl chloride can react with various nucleophiles (compounds with lone pairs) to form amides, esters, or ketones. For example, it can react with primary amines (R-NH2) to form N-substituted difluorobenzamides:

R-NH2 + F2C6H3COCl -> R-N(H)C6H3F2CO + HCl (Eq. 1)

  • Friedel-Crafts acylation: This reaction allows the introduction of the difluorobenzoyl group onto aromatic rings. The reaction utilizes a Lewis acid catalyst like aluminum chloride (AlCl3) to activate the electrophilic character of the acyl chloride.

Ar-H + F2C6H3COCl -> Ar-C6H3F2CO + HCl (Eq. 2)

  • Hydrolysis: 3,5-Difluorobenzoyl chloride readily undergoes hydrolysis in the presence of water to form 3,5-difluorobenzoic acid and hydrochloric acid.

F2C6H3COCl + H2O -> F2C6H3COOH + HCl (Eq. 3)


Physical And Chemical Properties Analysis

  • A colorless liquid at room temperature
  • Have a relatively high boiling point due to the strong intermolecular forces between the polar carbonyl and chlorine groups
  • Be slightly soluble in organic solvents like dichloromethane or chloroform due to its nonpolar aromatic ring and polar functional groups

Mechanism of Action (Not Applicable)

3,5-Difluorobenzoyl chloride is not directly involved in biological systems and does not have a specific mechanism of action.

3,5-Difluorobenzoyl chloride is a hazardous compound and should be handled with appropriate precautions. Here are some safety concerns:

  • Corrosivity: It can react with water and tissues, causing severe burns and irritation.
  • Toxicity: Information on specific toxicity is limited, but due to its reactive nature, it can be harmful if inhaled, ingested, or absorbed through the skin.
  • Reactivity: It reacts readily with water, alcohols, and amines, releasing hydrochloric acid fumes which can irritate the respiratory system.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (82.98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

129714-97-2

Wikipedia

3,5-Difluorobenzoyl chloride

Dates

Modify: 2023-08-15
Lee & Morandi. Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides. Nature Chemistry, doi: 10.1038/s41557-018-0078-8, published online 6 August 2018

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